molecular formula C11H15NO3 B1420878 N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide CAS No. 1188264-46-1

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide

Cat. No.: B1420878
CAS No.: 1188264-46-1
M. Wt: 209.24 g/mol
InChI Key: BHOFQTRXUJNKAF-UHFFFAOYSA-N
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Description

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide (CAS: see ) is an acetamide derivative characterized by a methoxy group at the N-position, a methyl group on the adjacent nitrogen, and a 2-methoxyphenyl substituent on the α-carbon of the acetamide backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol.

The synthesis involves Grignard reactions and multi-step functionalization, highlighting its role as a versatile building block in organic synthesis .

Properties

IUPAC Name

N-methoxy-2-(2-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-6-4-5-7-10(9)14-2/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFQTRXUJNKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of methoxy and acetamide functional groups. These groups are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli150.5
Staphylococcus aureus180.5
Pseudomonas aeruginosa120.5

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-6250100
TNF-α300150

The reduction in cytokine levels indicates its potential utility in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The methoxy and acetamide groups facilitate binding to these targets, modulating their activity and leading to desired therapeutic outcomes .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Case Study on Antimicrobial Activity : A study conducted on a series of methoxy-substituted acetamides revealed that this compound had a higher potency against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Anti-inflammatory Study : In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Notes Evidence ID
N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide (Target) 2-methoxyphenyl, N-methoxy, N-methyl C₁₁H₁₅NO₃ Intermediate in indole synthesis for medicinal chemistry
N-Methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide 1-methoxycyclobutyl replaces 2-methoxyphenyl C₉H₁₇NO₃ Altered steric and electronic properties due to cyclic substituent
N-(2-Methoxy-5-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide Phenylsulfanyl group, methyl on phenyl ring C₂₂H₂₁NO₂S Potential pharmacological activity (unconfirmed); sulfur enhances lipophilicity
Metolachlor-2-ethoxy Chloro, ethoxy, and methoxy groups on aromatic ring C₁₅H₂₂ClNO₂ Herbicide (chloroacetamide class)
2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide Tetrahydrofuran methoxy group on phenyl ring C₂₀H₂₃NO₅ Unknown application; polar oxygen-rich substituent may influence bioavailability
Substituent Effects on Bioactivity
  • In contrast, metolachlor-2-ethoxy () contains a chloro group, enhancing its electrophilicity and herbicidal activity.
  • The phenylsulfanyl group in ’s compound introduces a sulfur atom, which may increase metabolic stability or modulate receptor binding compared to the target’s methoxy group .
Pharmacokinetic Implications
  • The 1-methoxycyclobutyl analog () introduces a strained four-membered ring, likely reducing conformational flexibility and altering solubility compared to the planar 2-methoxyphenyl group .
Toxicity Considerations
  • While the target compound lacks direct toxicity data, structurally distinct analogs like 25X-NBOMe () are highly toxic psychedelics. However, the acetamide core in the target may reduce neuroactivity compared to ethanamine-based NBOMes .
  • Metolachlor () exhibits moderate toxicity in mammals, attributed to its chloroacetamide structure, a feature absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide
Reactant of Route 2
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N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.